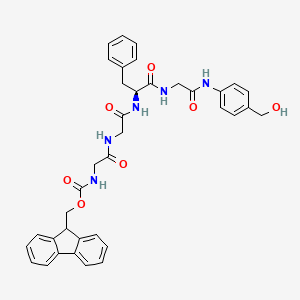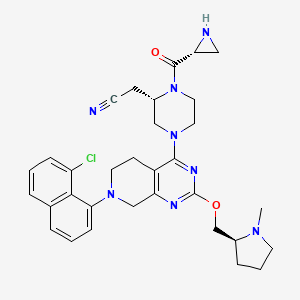
KRAS G12D inhibitor 6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
KRAS G12D inhibitor 6 is a small molecule designed to target the KRAS G12D mutation, a prevalent oncogenic driver in various cancers, including pancreatic, colorectal, and non-small cell lung cancers. This mutation results in the substitution of glycine with aspartic acid at position 12 of the KRAS protein, leading to continuous activation of downstream signaling pathways that promote cell proliferation and survival .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of KRAS G12D inhibitor 6 involves multiple steps, including the formation of key intermediates and final coupling reactions. One common approach is the use of structure-based virtual screening and molecular dynamics simulations to identify potential lead compounds . The synthetic route typically involves:
Formation of Core Structure: The core structure of the inhibitor is synthesized using a series of condensation and cyclization reactions.
Functional Group Modifications: Introduction of functional groups that enhance binding affinity and specificity to the KRAS G12D mutant.
Final Coupling Reactions: Coupling of the core structure with specific side chains to achieve the desired inhibitor properties.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route while ensuring high yield and purity. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to maximize efficiency. Advanced techniques like continuous flow chemistry and automated synthesis platforms are often employed to streamline the production process .
化学反応の分析
Types of Reactions
KRAS G12D inhibitor 6 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to enhance the inhibitor’s stability and binding affinity.
Reduction: Removal of oxygen atoms to modify the inhibitor’s electronic properties.
Substitution: Replacement of specific atoms or groups to improve the inhibitor’s selectivity and potency.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions are intermediates and final inhibitors with enhanced binding affinity, specificity, and stability .
科学的研究の応用
KRAS G12D inhibitor 6 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationship of KRAS inhibitors.
Biology: Employed in cell-based assays to investigate the biological effects of KRAS inhibition on cancer cell proliferation and survival.
Medicine: Potential therapeutic agent for treating cancers harboring the KRAS G12D mutation.
Industry: Utilized in drug discovery and development programs to identify and optimize new KRAS inhibitors.
作用機序
KRAS G12D inhibitor 6 exerts its effects by specifically binding to the KRAS G12D mutant protein, thereby preventing its interaction with downstream effector proteins. This inhibition disrupts the KRAS-mediated signaling pathways, including the RAF-MEK-ERK and PI3K-AKT-mTOR pathways, leading to reduced cell proliferation and increased apoptosis . The inhibitor’s binding induces conformational changes in the KRAS protein, stabilizing its inactive form and preventing GTP hydrolysis .
類似化合物との比較
KRAS G12D inhibitor 6 is unique compared to other KRAS inhibitors due to its high specificity and potency against the G12D mutation. Similar compounds include:
This compound stands out due to its optimized binding affinity, stability, and efficacy in preclinical models .
特性
分子式 |
C32H37ClN8O2 |
|---|---|
分子量 |
601.1 g/mol |
IUPAC名 |
2-[(2S)-1-[(2R)-aziridine-2-carbonyl]-4-[7-(8-chloronaphthalen-1-yl)-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]piperazin-2-yl]acetonitrile |
InChI |
InChI=1S/C32H37ClN8O2/c1-38-13-4-7-23(38)20-43-32-36-27-19-39(28-9-3-6-21-5-2-8-25(33)29(21)28)14-11-24(27)30(37-32)40-15-16-41(22(18-40)10-12-34)31(42)26-17-35-26/h2-3,5-6,8-9,22-23,26,35H,4,7,10-11,13-20H2,1H3/t22-,23-,26+/m0/s1 |
InChIキー |
CSLYXEVBZNMNDE-JCYRPKCISA-N |
異性体SMILES |
CN1CCC[C@H]1COC2=NC3=C(CCN(C3)C4=CC=CC5=C4C(=CC=C5)Cl)C(=N2)N6CCN([C@H](C6)CC#N)C(=O)[C@H]7CN7 |
正規SMILES |
CN1CCCC1COC2=NC3=C(CCN(C3)C4=CC=CC5=C4C(=CC=C5)Cl)C(=N2)N6CCN(C(C6)CC#N)C(=O)C7CN7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



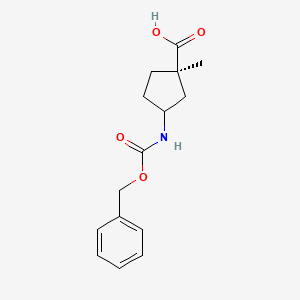
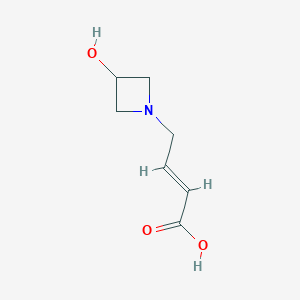


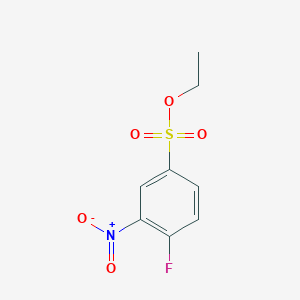
![Potassium;3,5-dimethyl-4-(4-methyl-2,6,7-trioxa-1-boranuidabicyclo[2.2.2]octan-1-yl)-1,2-oxazole](/img/structure/B13909008.png)

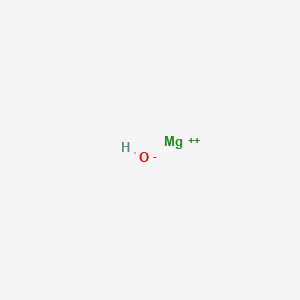
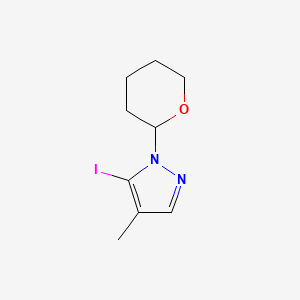
![Benzyl rel-(3S,5S)-N-(1-oxaspiro[2.3]hexan-5-ylmethyl)carbamate](/img/structure/B13909033.png)
